molecular formula C11H14INO2 B2555804 Ethyl [(4-iodo-2-methylphenyl)amino]acetate CAS No. 415715-69-4

Ethyl [(4-iodo-2-methylphenyl)amino]acetate

Cat. No.: B2555804
CAS No.: 415715-69-4
M. Wt: 319.142
InChI Key: JDHKJWNKLTWKDG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl [(4-iodo-2-methylphenyl)amino]acetate typically involves the reaction of 4-iodo-2-methylaniline with ethyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Ethyl [(4-iodo-2-methylphenyl)amino]acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For instance, the amino group can be oxidized to a nitro group using strong oxidizing agents.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Scientific Research Applications

Ethyl [(4-iodo-2-methylphenyl)amino]acetate is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions

Mechanism of Action

The mechanism of action of Ethyl [(4-iodo-2-methylphenyl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use in research .

Comparison with Similar Compounds

Ethyl [(4-iodo-2-methylphenyl)amino]acetate can be compared with other similar compounds such as:

    Ethyl [(4-bromo-2-methylphenyl)amino]acetate: This compound has a bromine atom instead of iodine, which may result in different reactivity and properties.

    Ethyl [(4-chloro-2-methylphenyl)amino]acetate: The presence of a chlorine atom instead of iodine can also influence the compound’s chemical behavior and applications.

    Ethyl [(4-fluoro-2-methylphenyl)amino]acetate: The fluorine atom can impart unique properties to the compound, making it useful for specific research applications.

This compound is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions and interactions that other halogen atoms may not facilitate as effectively .

Biological Activity

Ethyl [(4-iodo-2-methylphenyl)amino]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C11H12INO2\text{C}_11\text{H}_{12}\text{I}\text{N}\text{O}_2

This compound features an ethoxycarbonyl group, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, similar to other aromatic amines which have shown inhibitory effects on kinases and other targets involved in cancer progression .
  • Antiproliferative Effects : Preliminary studies suggest that derivatives of this compound exhibit antiproliferative activity against cancer cell lines. This is particularly significant for compounds that can modulate signaling pathways related to cell growth and survival .
  • Anti-inflammatory Properties : The presence of the ethoxycarbonyl group is associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

In Vitro Studies

A study conducted on the antiproliferative effects of this compound revealed significant activity against various cancer cell lines. The IC50 values were determined through MTT assays, demonstrating the compound's ability to inhibit cell growth in a dose-dependent manner.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)25Inhibition of angiogenesis

Case Studies

  • Study on Anticancer Activity : A recent investigation into the structure-activity relationship (SAR) of related compounds indicated that modifications to the aromatic ring could enhance the anticancer properties of this compound. The study emphasized the importance of iodine substitution for increasing potency against specific cancer types .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated a reduction in inflammatory markers such as TNF-α and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases .

Properties

IUPAC Name

ethyl 2-(4-iodo-2-methylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-3-15-11(14)7-13-10-5-4-9(12)6-8(10)2/h4-6,13H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHKJWNKLTWKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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